Diazomethyl-phosphonic-acid-diethylester
Overview
Description
Diazomethyl-phosphonic-acid-diethylester is a diazo compound with the molecular formula C5H11N2O3P. It is known for its versatility in organic synthesis and its ability to participate in various chemical reactions. This compound is particularly valuable in the field of phosphonate chemistry, where it serves as a building block for the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazomethyl-phosphonic-acid-diethylester typically involves a palladium-catalyzed cross-coupling reaction between an alkyl halide and an allyl Grignard reagent . This method ensures high yields and purity of the final product. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Diazomethyl-phosphonic-acid-diethylester undergoes various types of chemical reactions, including:
Cyclopropanation: Reacts with aldehydes and ketones to form cyclopropane rings.
Substitution: Involves the replacement of functional groups in the molecule.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Cyclopropanation: Uses this compound and a suitable catalyst, such as rhodium or copper complexes.
Substitution: Often involves electrophilic activation with reagents like triflic anhydride.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Cyclopropanation: Forms cyclopropane derivatives, which are common structural motifs in natural products and pharmaceuticals.
Substitution: Produces various substituted phosphonates depending on the reagents used.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound, which can be further utilized in synthesis.
Scientific Research Applications
Diazomethyl-phosphonic-acid-diethylester has diverse applications in scientific research:
Organic Synthesis: Serves as a versatile building block for creating complex molecules, including pharmaceuticals and natural products.
Phosphonate Chemistry: Used to explore structure-property relationships in organophosphorus compounds.
Medicinal Chemistry:
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of diazomethyl-phosphonic-acid-diethylester involves its ability to form reactive intermediates, such as carbenes or metallocarbenes, which can then participate in various chemical transformations . These intermediates can insert into C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new carbon frameworks and functionalized molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[diazomethyl(ethoxy)phosphoryl]oxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2O3P/c1-3-9-11(8,5-7-6)10-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOUPZZEDGIWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=[N+]=[N-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449181 | |
Record name | diazomethyl-phosphonic-acid-diethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25411-73-8 | |
Record name | diazomethyl-phosphonic-acid-diethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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